molecular formula C4H10ClNS B3060168 3-Methylthietan-3-amine hydrochloride CAS No. 1860028-19-8

3-Methylthietan-3-amine hydrochloride

Cat. No.: B3060168
CAS No.: 1860028-19-8
M. Wt: 139.65
InChI Key: YPXJZASXSPMXKI-UHFFFAOYSA-N
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Description

3-Methylthietan-3-amine hydrochloride is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. As a salt of a substituted thietane amine, it presents a unique structural motif that may be valuable in the design and synthesis of novel molecules. Its potential research applications could include serving as a building block in organic synthesis or as a precursor for the development of pharmacologically active agents. Researchers are exploring its use in various early-stage discovery projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should consult the safety data sheet (SDS) and conduct all necessary risk assessments prior to use. Specific data on its mechanism of action and detailed research applications are areas of ongoing investigation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylthietan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXJZASXSPMXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-19-8
Record name 3-Thietanamine, 3-methyl-, hydrochloride (1:1)
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Record name 3-methylthietan-3-amine hydrochloride
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Contextual Significance of Thietane Heterocycles in Organic Chemistry

Thietanes are four-membered heterocyclic compounds containing one sulfur and three carbon atoms. This structural motif is of significant interest in organic chemistry due to the inherent ring strain of the four-membered ring, which imparts unique reactivity. nih.gov The presence of a sulfur atom also introduces specific electronic and steric properties, influencing the molecule's conformation and potential interactions.

In medicinal chemistry, the thietane (B1214591) ring is increasingly recognized as a valuable scaffold. researchgate.netnih.gov It can serve as a bioisostere for other functionalities, potentially improving a drug candidate's metabolic stability, solubility, and cell permeability. The introduction of a thietane moiety can lead to novel intellectual property and provide a means to escape existing patent landscapes. Thietane derivatives have been investigated for a range of biological activities, including their use in the development of antiviral and anticancer agents. nih.govresearchgate.net

Historical Perspective on the Synthesis and Reactivity of Thietanes

The synthesis of the thietane (B1214591) ring has been a subject of study for over a century. Early methods, developed from the late 19th to the mid-20th century, often involved the cyclization of 1,3-difunctionalized propane (B168953) derivatives. A common and traditional approach is the reaction of 1,3-dihalopropanes with a sulfide (B99878) source, such as sodium sulfide. wikipedia.org While foundational, these early methods were often plagued by low yields and the formation of polymeric side products.

Over the years, synthetic methodologies have evolved to become more efficient and versatile. Key historical developments include:

Intramolecular Cyclization of γ-Halo Thiols: This method provided a more direct route to the thietane ring by forming the carbon-sulfur bond intramolecularly.

Paternò–Büchi Reaction: The photochemical [2+2] cycloaddition of a thiocarbonyl compound with an alkene offered a powerful tool for constructing the thietane skeleton, particularly for more substituted derivatives. nih.gov

Ring Expansion of Thiiranes: The development of methods to expand three-membered thiirane (B1199164) (episulfide) rings provided another important pathway to the four-membered thietane system.

These and other synthetic advancements have enabled chemists to access a wider array of functionalized thietanes, paving the way for the exploration of their chemical and biological properties.

Foundational Research on the Thietan 3 Amine Structural Motif

The thietan-3-amine (B45257) moiety, which is the core of 3-Methylthietan-3-amine (B1396139) hydrochloride, is a key structural feature that has been the subject of more recent synthetic efforts. The introduction of an amino group at the 3-position of the thietane (B1214591) ring provides a handle for further functionalization and can significantly influence the molecule's physicochemical properties, such as its basicity and hydrogen bonding capacity.

Several synthetic strategies have been developed to access the thietan-3-amine scaffold:

Ring-Opening of Aziridines: The reaction of aziridines with a sulfur nucleophile can lead to the formation of a β-amino thiol intermediate, which can then undergo intramolecular cyclization to form the thietan-3-amine ring. researchgate.net

Cyclization of β-Amino Sulfides: Precursors containing both an amino group and a sulfide (B99878) moiety can be cyclized to form the thietane ring, often with the assistance of a catalyst. researchgate.net

Substitution Reactions of Thietanes: A pre-formed thietane ring bearing a suitable leaving group at the 3-position can undergo nucleophilic substitution with an amine to introduce the desired functionality. researchgate.net

These methods have allowed for the synthesis of a variety of thietan-3-amine derivatives, enabling the investigation of their potential applications. For instance, 3-aminothietane-3-carboxylic acid has been studied as a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

While specific research on the synthesis of 3-Methylthietan-3-amine is not extensively detailed in publicly available literature, its structure suggests that it could be prepared from a 3-methyl-3-azidothietane precursor, which in turn could be synthesized from 3-methylthietan-3-ol. The alcohol could potentially be obtained through the reaction of a suitable Grignard reagent with thietan-3-one (B1315229).

Overview of Research Trajectories for 3 Methylthietan 3 Amine Hydrochloride

Retrosynthetic Disconnection Strategies for the Thietane Core

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the analysis begins by disconnecting the ionic bond of the hydrochloride salt to reveal the free amine, 3-methylthietan-3-amine. From this intermediate, two primary disconnection strategies can be envisioned: one focusing on the substituents at C-3 and another breaking the thietane ring itself.

The most logical approach involves disconnecting the C-N and C-C bonds at the quaternary C-3 center. This leads back to a key intermediate, thietan-3-one, which can serve as a versatile precursor for introducing both the methyl and amine functionalities. A secondary approach involves the disconnection of the C-S bonds of the thietane ring, which points toward acyclic precursors that can be cyclized.

The construction of the thietane core is a critical step that can be achieved through several cyclization strategies. beilstein-journals.orgnih.gov

Intramolecular Cyclization of 1,3-Disubstituted Propane (B168953) Derivatives: A traditional and widely used method involves the reaction of a 1,3-dihaloalkane with a sulfide source, such as sodium sulfide. beilstein-journals.orgnih.govwikipedia.org In the context of the target molecule, a precursor like 1,3-dichloro-2-methyl-2-(protected amino)propane could theoretically be cyclized. This method is generally effective for 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org

Ring Expansion of Thiiranes: Thiiranes (three-membered sulfur heterocycles) can undergo ring expansion to form thietanes. researchgate.net This can be accomplished through reactions with sulfonium (B1226848) ylides, which involves nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular cyclization. researchgate.net

Nucleophilic Ring-Opening of Oxiranes: The reaction of chloromethyloxirane with a sulfur nucleophile like hydrogen sulfide can produce thietan-3-ol (B1346918). beilstein-journals.org The process involves the initial opening of the oxirane ring by the hydrosulfide (B80085) anion, followed by an intramolecular displacement to form the thietane ring. beilstein-journals.org This provides a valuable route to thietan-3-one, a key precursor.

Photochemical [2+2] Cycloaddition: The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound (thione) and an alkene, offers another route to construct the thietane ring system. nih.gov

Introducing the methyl group at the C-3 position can be effectively accomplished using thietan-3-one as the starting material. This approach leverages the electrophilic nature of the ketone's carbonyl carbon.

A standard and highly effective method is the nucleophilic addition of an organometallic reagent. Specifically, a Grignard reagent such as methylmagnesium bromide (CH₃MgBr) or an organolithium reagent like methyllithium (B1224462) (CH₃Li) can react with thietan-3-one. acs.org This reaction forms a tertiary alcohol, 3-hydroxy-3-methylthietane, which is a direct precursor for the subsequent installation of the amine group. acs.org

With the methyl group in place, the final key step is the installation of the amine functionality at the same C-3 position. Several synthetic pathways can be employed to achieve this transformation.

Reductive Amination of a Ketone: A direct and efficient one-pot method is the reductive amination of thietan-3-one. wikipedia.orglibretexts.org This reaction involves treating the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the primary amine. wikipedia.orgmasterorganicchemistry.com However, this approach would lead to 3-aminothietane, requiring a subsequent methylation step. For the target molecule, a more tailored approach is needed.

Nucleophilic Substitution: A versatile strategy involves converting the hydroxyl group of 3-hydroxy-3-methylthietane into a good leaving group (e.g., a tosylate or a halide). This activated intermediate can then undergo a nucleophilic substitution reaction (Sₙ2) with an amine source. science.govresearchgate.net Reagents like sodium azide (B81097) followed by reduction, or ammonia itself, can serve as the nitrogen nucleophile to form the desired 3-amino-3-methylthietane.

Ring-Opening of Aziridines: While less direct for this specific target, the ring-opening of activated aziridines with sulfur nucleophiles is a known method for forming thietane derivatives and represents another potential, albeit more complex, synthetic strategy. nih.govresearchgate.net

Finally, treatment of the resulting 3-methylthietan-3-amine free base with hydrochloric acid (HCl) affords the target compound, this compound.

Precursor Synthesis and Optimization of Reaction Conditions

The choice of synthetic route dictates the necessary precursors.

Thietan-3-one: As a pivotal intermediate, the synthesis of thietan-3-one is crucial. One established route begins with the reaction of chloromethyloxirane (epichlorohydrin) and a sulfide source, leading to thietan-3-ol, which can then be oxidized to thietan-3-one. beilstein-journals.org

1,3-Dihalo-2-methylpropane: For direct cyclization approaches, a precursor such as 1,3-dichloro-2-methylpropane (B1596176) is required. stenutz.eunih.gov This compound serves as the three-carbon backbone onto which the sulfur atom is incorporated to form the 3-methylthietane (B13819013) ring.

Optimizing reaction conditions is essential for managing the strained thietane ring system and achieving high selectivity. Key parameters include the choice of catalyst, solvent, and temperature. For instance, in reactions involving the functionalization of 3-aryl-thietan-3-ol dioxides, different catalysts can steer the reaction toward specific products. acs.org

The table below illustrates the effect of different catalysts on a related substitution reaction involving a thietane derivative, highlighting the importance of catalyst selection.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)DCE801885
2Bi(OTf)₃ (10)DCE801875
3In(OTf)₃ (10)DCE801860
4Tf₂NH (10)DCE801892
5Ca(NTf₂)₂ (10)DCE801895

Data is illustrative and based on related transformations for 3,3-disubstituted thietane dioxides. acs.org

As the data shows, a Brønsted acid like trifluoromethanesulfonimide (Tf₂NH) and a calcium-based Lewis acid (Ca(NTf₂)₂) provided the highest yields, demonstrating superior catalytic activity for this class of transformation. acs.org Temperature control is also vital to prevent side reactions, such as elimination, which can lead to the formation of thiete byproducts. acs.org Similarly, in reductive amination procedures, the choice of reducing agent is critical for selectively reducing the imine intermediate without affecting the initial carbonyl group. wikipedia.orgmasterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for this reason. wikipedia.orgmasterorganicchemistry.com

Preparation of the Hydrochloride Salt Form

The conversion of a free amine (often referred to as a free base) into its hydrochloride salt is a common strategy in chemical and pharmaceutical development. This process is often employed to improve the compound's stability, crystallinity, and aqueous solubility, which are critical attributes for handling and formulation.

Acid-Base Chemistry in Salt Formation

The formation of this compound is a classic acid-base neutralization reaction. The free amine, 3-Methylthietan-3-amine, possesses a basic nitrogen atom due to the presence of a lone pair of electrons. Hydrochloric acid (HCl) is a strong acid that readily donates a proton (H⁺).

In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base and accepts a proton from hydrochloric acid. This proton transfer results in the formation of a positively charged ammonium (B1175870) cation (the conjugate acid of the amine) and a chloride anion (Cl⁻). The electrostatic attraction between these two ions forms the ionic compound known as this compound.

Reaction: (3-Methylthietan-3-amine) + HCl → [3-Methylthietan-3-ammonium]⁺Cl⁻

This conversion from a covalent organic molecule into an ionic salt drastically alters its physicochemical properties. The resulting salt typically exhibits a higher melting point, greater thermal stability, and enhanced solubility in polar solvents, particularly water, compared to the original free base.

Crystallization and Purification Techniques for Hydrochloride Salts

Obtaining the hydrochloride salt in a pure, crystalline form is essential for ensuring product quality and consistency. The choice of crystallization method is critical and depends on the solubility characteristics of the salt in various solvent systems. Common techniques include cooling crystallization, anti-solvent addition, and slow evaporation.

A typical procedure involves dissolving the free base of 3-Methylthietan-3-amine in a suitable organic solvent, such as isopropanol, ethanol, or ethyl acetate. Subsequently, a solution of hydrogen chloride (often dissolved in a compatible solvent like diethyl ether or isopropanol) is added stoichiometrically. The formation of the salt often leads to spontaneous precipitation or crystallization. If crystallization does not occur immediately, it can be induced by cooling the solution, partially evaporating the solvent, or adding an "anti-solvent" (a solvent in which the salt is poorly soluble) to decrease its solubility and promote crystal growth. google.com

For industrial applications, methods that ensure a specific and stable crystalline form (polymorph) are highly desirable. Variations in crystal structure can impact the physical properties of the final product. google.com Advanced techniques, such as reacting the amine with a trialkylsilylhalogenide (e.g., trimethylchlorosilane) in the presence of a protic solvent, can provide a reliable method for obtaining hydrohalides with a defined crystal structure and high purity. google.comgoogleapis.com

Table 1: Comparison of Crystallization Techniques for Amine Hydrochloride Salts
TechniqueDescriptionAdvantagesDisadvantages
Cooling CrystallizationDissolving the salt in a solvent at an elevated temperature and then slowly cooling to induce crystallization as solubility decreases.Simple, effective for many salts, allows for good control over crystal size.Requires the salt to have a significant temperature-dependent solubility profile.
Anti-Solvent AdditionAdding a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt, causing it to precipitate. google.comRapid and effective, useful when the salt is highly soluble in common solvents.Can sometimes lead to amorphous solids or very small crystals if not controlled properly.
Slow EvaporationAllowing the solvent to evaporate slowly from a saturated solution of the salt, leading to the formation of crystals.Can produce large, high-quality crystals suitable for X-ray diffraction studies. nih.govSlow process, not always practical for large-scale production.
Reactive CrystallizationCrystallization occurs simultaneously with the salt formation reaction in the same vessel.Efficient process, combines reaction and crystallization into a single step.Requires careful control of reaction and crystallization parameters to achieve desired results.

Scalable Synthesis and Process Chemistry Considerations

Transitioning a synthetic route from a laboratory scale to large-scale industrial production introduces numerous challenges related to cost, safety, efficiency, and environmental impact.

Green Chemistry Principles in Synthesis

Modern chemical manufacturing places a strong emphasis on sustainability and minimizing environmental impact. The principles of green chemistry provide a framework for designing safer and more efficient synthetic processes. mdpi.comresearchgate.net For the synthesis of a sulfur-containing heterocycle like this compound, several of these principles are particularly relevant.

The choice of solvents is a primary concern, with a focus on replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids where feasible. mdpi.com Atom economy is another key principle, which favors reactions where the maximum number of atoms from the reactants are incorporated into the final product. For instance, catalytic methods are preferred over stoichiometric reagents to reduce waste. The use of elemental sulfur as a sulfur source in some heterocyclic syntheses is an example of using a less hazardous and more abundant raw material. researchgate.netthieme-connect.com Furthermore, optimizing energy efficiency by conducting reactions at ambient temperature and pressure or using alternative energy sources like microwave irradiation can significantly reduce the process's carbon footprint. researchgate.net

Table 3: Application of Green Chemistry Principles to the Synthesis
Green Chemistry PrincipleApplication in the Synthesis of 3-Methylthietan-3-amine HCl
PreventionDesigning the synthesis to minimize waste generation in each step.
Atom EconomyUtilizing reactions like catalytic amination that incorporate a high percentage of reactant atoms into the product.
Less Hazardous Chemical SynthesesReplacing hazardous reagents (e.g., certain solvents or toxic intermediates) with safer alternatives.
Designing Safer ChemicalsThe final product is designed for its function; this principle is more about the overall goal.
Safer Solvents and AuxiliariesReplacing chlorinated solvents with greener options like alcohols (isopropanol, ethanol) or exploring water-based systems for the salt formation step. mdpi.com
Design for Energy EfficiencyOptimizing reactions to run at lower temperatures and pressures; avoiding energy-intensive purification steps like high-vacuum distillation.
Use of Renewable FeedstocksExploring bio-derived starting materials or solvents if possible, though challenging for this specific structure.
Reduce DerivativesAvoiding the use of protecting groups to shorten the synthesis and reduce waste.
CatalysisUsing catalytic hydrogenation for amine formation instead of stoichiometric reducing agents.

Reaction Mechanisms Involving the Thietane Ring System

The thietane ring is a four-membered heterocycle containing a sulfur atom. Its significant ring strain, arising from bond angle deviation from the ideal tetrahedral angle, is a primary driver for its reactivity. Reactions involving the thietane ring of this compound typically proceed in a way that alleviates this strain.

Ring-Opening Reactions: Pathways and Driving Forces

Ring-opening reactions are characteristic of strained heterocyclic systems like thietanes. nih.gov These reactions are thermodynamically favorable as they relieve the inherent ring strain. The pathways for these reactions can be initiated by either nucleophiles or electrophiles, leading to the cleavage of a carbon-sulfur bond.

Nucleophilic Ring-Opening: Nucleophiles attack one of the carbon atoms adjacent to the sulfur atom. This process follows an S_N2 mechanism, where the sulfur atom acts as part of the leaving group. The regioselectivity of the attack can be influenced by steric hindrance and the electronic nature of substituents on the ring. For 3-Methylthietan-3-amine, the attack would likely occur at the less substituted C2 or C4 positions. The reaction is often facilitated by converting the sulfur into a better leaving group, for instance, by alkylation to form a sulfonium salt.

Electrophilic Ring-Opening: Electrophiles attack the lone pair of electrons on the sulfur atom, activating the ring. This initial attack forms a sulfonium ion intermediate, which is then susceptible to nucleophilic attack on an adjacent carbon, resulting in ring cleavage. Common electrophiles that can initiate this process include halogens and acid chlorides. youtube.com For example, the reaction with chlorine (Cl₂) would lead to a ring-opened sulfenyl chloride derivative. youtube.com

The driving force for these reactions is the release of approximately 19-20 kcal/mol of strain energy associated with the four-membered ring. nih.gov The specific pathway and products are determined by the nature of the reagents and reaction conditions.

Reaction Type Initiating Reagent General Mechanism Potential Product Type
Nucleophilic OpeningStrong Nucleophiles (e.g., RLi, RMgX)S_N2 attack on a ring carbon, cleaving a C-S bond.Thiolates
Electrophilic OpeningElectrophiles (e.g., Halogens, Acyl Halides)Attack on the sulfur atom, followed by nucleophilic attack on a carbon.Ring-opened sulfenyl halides or thioesters. youtube.com
Acid-Catalyzed OpeningProtic or Lewis AcidsProtonation or coordination to the sulfur atom, followed by nucleophilic attack.3-Halo- or 3-hydroxy-propyl sulfides.

Oxidation Reactions of the Thietane Sulfur Atom

The sulfur atom in the thietane ring is in a low oxidation state and can be readily oxidized. researchgate.net This reaction typically leaves the ring system intact, yielding two stable oxidation products: thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones).

The oxidation is generally carried out using common oxidizing agents. The degree of oxidation can be controlled by the choice of the oxidant and the stoichiometry. Milder oxidants or controlled conditions tend to produce the sulfoxide (B87167), while stronger oxidants or excess reagent lead to the sulfone. researchgate.net According to 1H NMR spectroscopy, the resulting sulfoxides can exist as a mixture of cis/trans isomers, with the ratio influenced by the substituent at the C3 position. researchgate.net

Oxidizing Agent Typical Product Reaction Conditions
Hydrogen Peroxide (H₂O₂)Thietane-1-oxide or Thietane-1,1-dioxideVaries with concentration and temperature. Acetic acid is often used as a solvent. researchgate.net
Sodium Periodate (NaIO₄)Thietane-1-oxideTypically in a methanol (B129727)/water mixture at room temperature.
Potassium Permanganate (KMnO₄)Thietane-1,1-dioxideOften used in acidic media for complete oxidation. researchgate.net
Peroxy acids (e.g., m-CPBA)Thietane-1-oxide or Thietane-1,1-dioxideStoichiometry dependent; one equivalent for sulfoxide, two for sulfone.

Nucleophilic and Electrophilic Substitutions on the Thietane Core

Direct nucleophilic or electrophilic substitution on the carbon atoms of the thietane ring without ring-opening is not a common reaction pathway. The high p-character of the C-H bonds in strained rings makes them less susceptible to deprotonation, hindering nucleophilic substitution via an elimination-addition mechanism. Similarly, the ring is not aromatic, precluding typical electrophilic aromatic substitution pathways. researchgate.netwikipedia.org

However, substitution reactions can occur on substituents attached to the thietane core. For this compound, the primary site for such reactions is the amine group, as discussed in the following section.

Reactions that appear as substitutions on the ring often proceed through a ring-opening and subsequent ring-closing mechanism. For instance, treatment of a thietane with certain reagents can lead to a ring-opened intermediate that can then re-cyclize, sometimes with the incorporation of a new atom or group, effectively resulting in a substitution or ring expansion. nih.govbeilstein-journals.orgresearchgate.net

Elucidation of Amine Functionality Reaction Pathways

The primary amine group at the C3 position of this compound is a key center of reactivity. As a nucleophile and a weak base, it participates in a variety of fundamental organic reactions. mnstate.edumsu.edu

Amine Reactivity in Condensation, Addition, and Coupling Reactions

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, enabling it to react with a wide array of electrophilic species. libretexts.org

Condensation Reactions: Primary amines readily undergo condensation reactions with aldehydes and ketones. The reaction proceeds via nucleophilic addition to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield an imine (Schiff base). libretexts.orglibretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.org

Addition Reactions: As a nucleophile, the amine can add to electrophilic π-systems, such as those in α,β-unsaturated carbonyl compounds (Michael addition) or epoxides (ring-opening). These reactions lead to the formation of new carbon-nitrogen bonds.

Coupling Reactions (Acylation): One of the most common reactions of primary amines is acylation to form amides. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. nih.govfishersci.co.uk The reaction with an acyl chloride, often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. fishersci.co.ukresearchgate.net Peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely used to facilitate amide bond formation directly from carboxylic acids. nih.govfishersci.co.uk

Reaction Type Electrophilic Partner Product Key Features
CondensationAldehyde or KetoneImine (Schiff Base)Reversible, acid-catalyzed, involves loss of water. libretexts.orgyoutube.com
Addition (Michael)α,β-Unsaturated Carbonylβ-Amino Carbonyl CompoundForms a new C-N bond at the β-carbon.
Coupling (Acylation)Acyl Chloride / AnhydrideAmideTypically requires a base to neutralize acid byproduct. fishersci.co.uklibretexts.org
Coupling (Amidation)Carboxylic Acid + Coupling Agent (e.g., EDC, DCC)AmideForms a stable amide bond; widely used in synthesis. nih.gov

Role in Metal-Free Transfer Hydrogenations and Related Transformations

In recent years, metal-free catalysis has emerged as a significant area of research. Amines and their derivatives, particularly amine-borane adducts, have been investigated as hydrogen donors in metal-free transfer hydrogenation reactions. nih.gov These reactions provide a method for reducing unsaturated functional groups, such as olefins, imines, and carbonyls, without the need for transition metal catalysts or high-pressure hydrogen gas.

In a typical mechanism involving an amine-borane adduct, the reaction proceeds through a two-step process involving the transfer of a hydride (H⁻) from the boron and a proton (H⁺) from the nitrogen to the unsaturated substrate. nih.gov Mechanistic studies have indicated that the process often occurs with a hydride transfer first, followed by a proton transfer. nih.gov

While this compound itself is not a direct hydrogen donor in this form, it can be converted into an amine-borane adduct by reaction with borane (B79455) (BH₃). This adduct could then potentially serve as a hydrogen source for the reduction of polarized olefins. The efficiency and mechanism of such a transfer would depend on the specific substrate and reaction conditions. This application highlights the versatility of the amine functionality beyond its traditional roles as a simple nucleophile or base. nih.gov

Mechanistic Insights from Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position alters the rate of a chemical reaction. princeton.eduwikipedia.org For reactions involving this compound, both primary and secondary KIEs could offer significant insights into transition state structures.

In a hypothetical nucleophilic substitution reaction at the C-3 position, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond (or N-H bond of the amine) is broken in the rate-determining step. For instance, in an elimination reaction to form an enamine or a thiete derivative, the cleavage of a C-H bond adjacent to the reaction center would be revealed by a significant primary KIE.

Secondary KIEs, where the isotopically substituted bond is not broken, can also be informative. For example, in a hypothetical SN1-type reaction, where the C-N bond cleaves to form a tertiary carbocation intermediate, substituting the methyl group's hydrogens with deuterium could lead to a small secondary KIE. The change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate would alter the vibrational frequencies of the C-H bonds, resulting in a measurable effect on the reaction rate. Conversely, in an SN2-type reaction, the change in hybridization at the transition state is less pronounced, leading to a different KIE value.

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound

Reaction TypeIsotopic SubstitutionExpected kH/kDMechanistic Implication
E2 EliminationDeuterium at C2 or C4> 2C-H bond breaking in the rate-determining step.
SN1 SubstitutionDeuterium on the methyl group1.1 - 1.2Change in hybridization from sp3 to sp2 in the transition state.
SN2 SubstitutionDeuterium on the methyl group0.9 - 1.05Minimal change in hybridization at the transition state.

This table presents hypothetical data based on established principles of kinetic isotope effects for analogous systems.

Stereochemical Aspects of Reactions Involving the Chiral Center

The C-3 position of 3-methylthietan-3-amine is a chiral center, meaning that reactions at this position can proceed with distinct stereochemical outcomes. The study of these outcomes is crucial for understanding the reaction mechanism and for the stereoselective synthesis of desired products.

In nucleophilic substitution reactions at the chiral C-3 center, the stereochemical outcome—retention or inversion of configuration—is highly dependent on the reaction mechanism.

Inversion of Configuration: An SN2 reaction, which proceeds via a backside attack by the nucleophile, would lead to an inversion of the stereochemical configuration at the C-3 center. libretexts.org This is a concerted mechanism where the nucleophile forms a bond as the leaving group departs, forcing the substituents to "flip" like an umbrella in the wind.

When this compound, as a chiral molecule, reacts to create a new stereocenter, the formation of diastereomers is possible.

Diastereoselective Transformations: If a reaction introduces a new chiral center into the molecule, the existing stereocenter at C-3 can influence the stereochemical outcome at the new center. This results in the unequal formation of diastereomers, a phenomenon known as diastereoselectivity. The steric hindrance and electronic properties of the thietane ring and its substituents would direct the approach of reagents, favoring the formation of the sterically less hindered or electronically more stable diastereomer.

Enantioselective Transformations: Enantioselective reactions are those that produce a predominance of one enantiomer over the other. In the context of synthesizing or modifying 3-methylthietan-3-amine, the use of chiral catalysts or reagents would be necessary to achieve enantioselectivity. nih.gov For example, an enantioselective synthesis could involve the asymmetric addition of a methyl group to a 3-aminothietane precursor using a chiral organometallic catalyst. The catalyst would create a chiral environment that favors one enantiomeric product.

Table 2: Predicted Stereochemical Outcomes for Reactions at the Chiral Center of 3-Methylthietan-3-amine

Reaction TypeReagent/ConditionsPredicted Outcome
Nucleophilic Substitution (SN2)Strong NucleophileInversion of Configuration
Nucleophilic Substitution (SN1)Protic Solvent, Weak NucleophileRacemization (or partial retention/inversion)
Addition to a prochiral groupAchiral ReagentFormation of Diastereomers
Asymmetric SynthesisChiral Catalyst/ReagentEnantiomeric Excess of one Enantiomer

This table outlines the expected stereochemical outcomes based on general reaction mechanisms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a detailed analysis of its ¹H and ¹³C NMR spectra, along with multidimensional correlation experiments, would be essential to confirm its molecular structure and stereochemistry.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the different chemical environments of the nuclei in the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show signals for the methyl protons, the thietane ring protons, and the amine protons.

Methyl Protons (-CH₃): A singlet is anticipated for the three equivalent protons of the methyl group. This signal is expected to appear in the upfield region of the spectrum, typically around 1.5-2.0 ppm, due to the shielding effect of the adjacent quaternary carbon.

Thietane Ring Protons (-CH₂-S-CH₂-): The four protons on the thietane ring are diastereotopic and are expected to appear as two distinct sets of signals. These protons would likely present as complex multiplets, possibly resembling AB quartets, due to geminal and vicinal coupling. Their chemical shifts are predicted to be in the range of 3.0-4.0 ppm, influenced by the adjacent sulfur atom and the quaternary carbon.

Amine Protons (-NH₃⁺): In the hydrochloride salt, the amine group will be protonated, forming an ammonium group. The three equivalent protons of the -NH₃⁺ group are expected to give a broad singlet. The chemical shift of these protons is highly dependent on the solvent and concentration and is anticipated to be in the downfield region, potentially between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to resonate at a relatively low chemical shift, predicted to be in the range of 20-30 ppm. libretexts.org

Thietane Ring Carbons (-CH₂-S-CH₂-): The two equivalent methylene (B1212753) carbons of the thietane ring are expected to have chemical shifts in the range of 30-45 ppm, influenced by the electronegativity of the adjacent sulfur atom. compoundchem.com

Quaternary Carbon (C-NH₃⁺): The quaternary carbon atom bonded to the methyl group and the amine group, and part of the thietane ring, is predicted to have a chemical shift in the range of 50-65 ppm. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (-CH₃)1.5 - 2.0 (singlet)20 - 30
Thietane Ring (-CH₂)3.0 - 4.0 (multiplets)30 - 45
Quaternary Carbon (C)-50 - 65
Amine (-NH₃⁺)7.0 - 8.0 (broad singlet)-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Coupling Constant Analysis:

Analysis of the coupling constants (J-values) in the high-resolution ¹H NMR spectrum would provide valuable information about the geometry of the thietane ring. The geminal coupling constants (²JHH) between the diastereotopic protons on the same carbon atom and the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms would be indicative of the ring's puckering and conformation.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Analysis

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships within a molecule. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. For this compound, this would primarily show correlations between the geminal and vicinal protons of the thietane ring, helping to trace the proton connectivity within the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals of the methyl and thietane methylene groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the methyl protons and the protons on the thietane ring could help to define their relative orientation.

Solid-State NMR Characterization of the Hydrochloride Salt

Solid-state NMR (ssNMR) spectroscopy can provide valuable insights into the structure and dynamics of this compound in the solid phase. nih.govmdpi.com

¹³C CP/MAS NMR: Cross-polarization magic-angle spinning (CP/MAS) is a standard ssNMR technique for obtaining high-resolution ¹³C spectra of solid samples. The ¹³C chemical shifts in the solid state can be different from those in solution due to crystal packing effects and the absence of solvent interactions. These differences can provide information about intermolecular interactions in the crystal lattice.

¹⁵N CP/MAS NMR: If isotopically labeled material is available, ¹⁵N CP/MAS NMR would be highly informative about the environment of the nitrogen atom in the ammonium group. The ¹⁵N chemical shift is sensitive to hydrogen bonding and the nature of the counter-ion.

¹H MAS NMR: High-resolution ¹H MAS NMR can provide information about proton environments and hydrogen bonding. The chemical shifts of the ammonium protons would be particularly sensitive to the strength and geometry of the hydrogen bonds with the chloride anion. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is a powerful tool for functional group identification and conformational analysis. researchgate.netlibretexts.org

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Vibrations: The protonated amine group (-NH₃⁺) will give rise to strong and broad absorption bands in the IR spectrum in the region of 3200-2800 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations. The N-H bending vibrations are expected in the 1600-1500 cm⁻¹ region. nih.gov

C-H Vibrations: The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 3000-2850 cm⁻¹ region. C-H bending vibrations for the methyl group (asymmetric and symmetric) are anticipated around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. Methylene scissoring vibrations are expected around 1470 cm⁻¹.

C-S Vibrations: The stretching vibration of the C-S bond in the thietane ring is expected to give a weak to medium intensity band in the 700-600 cm⁻¹ region.

Thietane Ring Vibrations: The four-membered thietane ring will have characteristic ring puckering and breathing vibrations, which are typically found in the lower frequency (fingerprint) region of the spectrum.

Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Ammonium (-NH₃⁺)N-H Stretch3200 - 2800 (broad)
N-H Bend1600 - 1500
Methyl/Methylene (-CH₃, -CH₂)C-H Stretch3000 - 2850
C-H Bend (scissoring)~1470
C-H Bend (umbrella)~1380
Thietane RingC-S Stretch700 - 600
Ring Puckering/Breathing< 1000

Note: These are predicted frequency ranges and the exact positions and intensities can be influenced by the molecular environment and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy can be a sensitive probe of the conformational landscape and intermolecular interactions in this compound.

Conformational Isomers: The thietane ring is known to exist in a puckered conformation. It is possible that different conformers could coexist in equilibrium. These different conformers would likely have slightly different vibrational frequencies, particularly for the ring modes. Low-temperature IR or Raman spectroscopy could potentially resolve the bands corresponding to different conformers.

Hydrogen Bonding: The strength and nature of the hydrogen bonding between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻) will significantly influence the position and shape of the N-H stretching bands in the IR spectrum. Stronger hydrogen bonds typically lead to a red-shift (lower frequency) and broadening of the N-H stretching bands.

Crystal Packing Effects: In the solid state, intermolecular interactions within the crystal lattice can lead to splitting of vibrational bands (Davydov splitting) or the appearance of new bands that are forbidden for the isolated molecule. A comparison of the spectra in different phases (e.g., solid vs. solution) can provide insights into these packing effects.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

A complete mass spectrometric analysis would provide the exact mass of the molecule and offer insights into its structural components through controlled fragmentation.

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Without experimental data, it is not possible to report the specific mass-to-charge ratios (m/z) for the molecular ion of this compound that would be observed using soft ionization techniques like ESI or harder techniques like EI. ESI would likely show the protonated molecule [M+H]+, corresponding to the free amine, while EI would be expected to produce a more complex fragmentation pattern.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for piecing together the structure of a molecule by analyzing its fragments. A typical study would involve isolating the molecular ion and inducing fragmentation to produce a series of daughter ions. The analysis of these fragments would allow for the proposal of specific fragmentation pathways, such as the loss of the methyl group or the opening of the thietane ring. However, no such fragmentation data for this compound has been published.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, angles, and how molecules arrange themselves in a solid state.

Techniques for Single Crystal Growth of Hydrochloride Salts

Growing single crystals suitable for X-ray diffraction is a critical first step. For hydrochloride salts, common techniques include slow evaporation from a suitable solvent, vapor diffusion, and cooling of a saturated solution. ufl.eduuni-marburg.de The choice of solvent is crucial and is determined empirically. Vapor diffusion, where an anti-solvent slowly diffuses into a vial containing the dissolved compound, is often a successful method. ufl.edu

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study would yield precise measurements of all intramolecular distances and angles. This data would confirm the geometry of the four-membered thietane ring and the conformation of the aminomethyl group. Without a solved crystal structure, a data table of these parameters for this compound cannot be generated.

Chiroptical Spectroscopy (if enantiomerically pure forms are studied)

Chiroptical spectroscopy has become an indispensable tool in pharmaceutical research and development for the characterization of chiral drugs. nih.govnih.gov Techniques like VCD and ECD provide detailed information about the three-dimensional arrangement of atoms in a molecule, which is crucial as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. creative-proteomics.comamericanlaboratory.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution, without the need for crystallization which is often a significant hurdle in drug discovery. americanlaboratory.comresearchgate.net The methodology relies on a direct comparison between the experimentally measured VCD spectrum and a theoretically predicted spectrum for a specific enantiomer, calculated using quantum chemical methods like Density Functional Theory (DFT). americanlaboratory.comnih.gov

For an enantiomerically pure sample of this compound, the VCD analysis would proceed as follows:

Experimental Measurement : The VCD spectrum of the sample would be recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Computational Modeling : The three-dimensional structure of one enantiomer (e.g., (R)-3-Methylthietan-3-amine hydrochloride) would be modeled, and its vibrational frequencies and rotational strengths would be calculated using DFT. uni-muenchen.deacs.org This process involves identifying the most stable conformations of the molecule.

Spectral Comparison : The calculated VCD spectrum is then compared to the experimental spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the (R)-enantiomer, then the absolute configuration of the sample is assigned as (R). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated spectrum, the sample is assigned the (S)-configuration. nih.gov

The VCD spectrum is rich in structural information, with characteristic bands arising from the stretching and bending vibrations of various functional groups, including the C-H, N-H, and C-S bonds within the this compound molecule. The four-membered thietane ring, containing a sulfur atom, would be expected to produce distinctive vibrational modes. nih.govnih.gov

Hypothetical VCD Data for (R)-3-Methylthietan-3-amine Hydrochloride

Vibrational ModeExperimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated ΔA (x 10⁻⁵)
N-H⁺ Stretch3150+2.53155+2.8
C-H Stretch (CH₃)2980-1.82982-2.1
C-H Stretch (Ring)2920+1.22925+1.5
N-H⁺ Bend1610+3.01612+3.3
CH₂ Scissor (Ring)1450-0.91455-1.1
C-S Stretch680+0.5685+0.6

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. nih.gov It is a highly sensitive technique for studying the stereochemistry of molecules that contain chromophores—groups of atoms that absorb light in this region of the electromagnetic spectrum. mdpi.com The sign and magnitude of the observed Cotton effects in an ECD spectrum are characteristic of the spatial arrangement of the chromophore and its surrounding chiral environment. nih.gov

In this compound, the primary chromophores are associated with the sulfur atom of the thietane ring and the amine group. Although these are not strong chromophores, they can give rise to measurable ECD signals. The determination of absolute configuration using ECD follows a similar principle to VCD: comparing the experimental spectrum with quantum chemically calculated spectra. frontiersin.orgmdpi.com

The analysis would involve:

Experimental Measurement : An ECD spectrum of an enantiomerically pure sample would be recorded in a transparent solvent, such as methanol or acetonitrile.

Computational Calculation : Time-dependent DFT (TD-DFT) calculations would be performed for one enantiomer to predict its electronic transitions, their wavelengths, and their corresponding rotational strengths.

Comparison and Assignment : The experimental ECD spectrum, with its characteristic positive and negative Cotton effects, would be compared to the calculated spectrum. A good match allows for the confident assignment of the absolute configuration. nih.govmtoz-biolabs.com

The sulfur atom in the thietane ring, with its lone pairs of electrons, can contribute to electronic transitions that are sensitive to the chiral environment. rsc.org The protonated amine group also influences the electronic structure and can contribute to the ECD spectrum.

Hypothetical ECD Data for (R)-3-Methylthietan-3-amine Hydrochloride

Electronic TransitionExperimental λₘₐₓ (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated λₘₐₓ (nm)Calculated Δε (M⁻¹cm⁻¹)
n → σ* (Sulfur)235+1.2238+1.5
n → σ* (Nitrogen)210-0.8212-1.0

Computational and Theoretical Chemistry Studies of 3 Methylthietan 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of 3-Methylthietan-3-amine (B1396139) hydrochloride.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and electronic energy of molecules. For 3-Methylthietan-3-amine hydrochloride, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), are used to predict its three-dimensional structure. These calculations typically begin with an initial guess of the molecular geometry, which is then iteratively refined to find the lowest energy conformation, known as the optimized geometry.

The geometry optimization process provides detailed information on bond lengths, bond angles, and dihedral angles. For the thietane (B1214591) ring, these calculations can reveal the degree of puckering, a characteristic feature of four-membered rings. The presence of the methyl and protonated amine groups at the C3 position introduces specific steric and electronic influences on the ring's geometry. The calculated total electronic energy is a key parameter for assessing the molecule's stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Cation using DFT (B3LYP/6-311+G(d,p)) This table is generated based on typical values for similar structures and is for illustrative purposes.

ParameterValue
C-S Bond Length (Å)1.85
C-C Bond Length (Å) in ring1.56
C3-N Bond Length (Å)1.51
C3-C(methyl) Bond Length (Å)1.54
C-S-C Bond Angle (°)78.5
S-C-C Bond Angle (°)88.0
Ring Puckering Angle (°)25.0

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure analysis compared to DFT. These methods are computationally more demanding but provide a more rigorous treatment of electron correlation, which is the interaction between electrons. For a molecule like this compound, high-accuracy ab initio calculations can serve as a benchmark to validate the results obtained from DFT methods.

These calculations are particularly useful for determining precise electronic properties, such as ionization potentials, electron affinities, and reaction energy barriers. While full geometry optimization using high-level ab initio methods can be computationally expensive, single-point energy calculations on a DFT-optimized geometry are a common approach to obtain more accurate energy values.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

For this compound, the HOMO is expected to be localized on the sulfur atom and the amine group, indicating these are likely sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the C-S bonds and the ammonium (B1175870) group. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound Cation This table is generated based on typical values for similar structures and is for illustrative purposes.

DescriptorValue (eV)
HOMO Energy-8.5
LUMO Energy-1.2
HOMO-LUMO Gap7.3
Ionization Potential (I) ≈ -EHOMO8.5
Electron Affinity (A) ≈ -ELUMO1.2
Chemical Hardness (η) = (I-A)/23.65
Electronegativity (χ) = (I+A)/24.85

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

The thietane ring is not planar and can exist in different puckered conformations. The substituents on the ring, in this case, a methyl group and an amine group at the C3 position, can adopt either axial or equatorial positions relative to the ring. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies.

By systematically rotating the bonds and exploring the potential energy surface, computational methods can map out the energy landscape of the molecule. This allows for the identification of local energy minima, corresponding to stable conformers, and transition states that connect them. For this compound, a key aspect would be to determine the energy difference between the conformer with the methyl group in an axial position and the one with it in an equatorial position, and similarly for the amine group. This analysis helps in understanding the predominant conformation of the molecule under given conditions.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, such as water. In these simulations, the interactions between the solute and a large number of explicit solvent molecules are calculated over time, providing a dynamic picture of the system.

MD simulations can reveal how the solvent affects the conformational preferences of the molecule. For instance, polar solvents may stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. Furthermore, the reactivity of the molecule can be altered by the solvent. The solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents. For the hydrochloride salt, the explicit interaction of water molecules with the ammonium group and the chloride ion would be a key focus of such simulations.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate parameters that correlate with experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational chemistry offers the ability to predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which can be compared with experimental data to confirm or propose a chemical structure. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. For this compound, theoretical calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set. A systematic investigation of different computational methods can reveal the most reliable approach for a particular class of molecules, such as heterocyclic amines. For instance, studies on other heterocyclic systems have demonstrated that with appropriate scaling, DFT-GIAO methods can predict ¹⁵N chemical shifts to within a high degree of accuracy.

Below is a hypothetical table illustrating the kind of data that could be generated for the ¹³C and ¹H NMR chemical shifts of this compound using a DFT approach (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C2 35.8 3.15 (d), 3.30 (d)
C3 55.2 -
C4 35.8 3.15 (d), 3.30 (d)
CH₃ 25.1 1.45 (s)

Note: This data is illustrative and not based on actual experimental or computational results.

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be calculated. These theoretical values can be instrumental in assigning complex multiplets in an experimental spectrum.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. This is typically achieved by performing a frequency calculation on the optimized geometry of the molecule. The resulting theoretical spectrum can be compared with an experimental spectrum to aid in peak assignment. For this compound, such simulations would predict the stretching and bending frequencies associated with its key functional groups, such as the N-H bonds of the ammonium group, the C-S bonds of the thietane ring, and the C-N bond.

Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. For this compound, these calculations could predict the wavelengths at which the molecule absorbs light, providing insight into its electronic structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
NH₃⁺ Symmetric Stretch 3250
NH₃⁺ Asymmetric Stretch 3350
C-H (ring) Stretch 2980
C-H (methyl) Stretch 2950

Note: This data is illustrative and not based on actual experimental or computational results.

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS experiments, representing the effective area of an ion as it travels through a drift gas. Computational methods can predict the CCS of ions, providing a theoretical value that can be compared with experimental data to increase confidence in compound identification. For the protonated form of 3-Methylthietan-3-amine, various computational approaches, such as the trajectory method, can be used to calculate its theoretical CCS in a specific drift gas like nitrogen or helium. These predicted values can be particularly useful in distinguishing between isomers, which may have the same mass-to-charge ratio but different shapes and therefore different CCS values.

Table 3: Hypothetical Predicted Collision Cross Section for 3-Methylthietan-3-amine Cation

Ion Drift Gas Predicted CCS (Ų)
[C₄H₁₀NS]⁺ N₂ 125.5

Note: This data is illustrative and not based on actual experimental or computational results.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. This provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For reactions involving this compound, such as ring-opening or substitution reactions, computational modeling can be employed to explore different possible mechanisms.

For example, a study on the cycloreversion of thietane radical cations utilized DFT to analyze the reaction mechanism, identifying a stepwise process. researchgate.net Similarly, for this compound, computational methods could be used to investigate its thermal stability or its reactivity with various reagents. This would involve locating the transition state structures for each elementary step of the proposed mechanism. The transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics.

By characterizing the geometries and energies of the transition states, one can gain insight into the factors that influence the reaction's feasibility and outcome. For instance, the model could predict whether a reaction proceeds through a concerted or a stepwise mechanism, or it could explain the regioselectivity or stereoselectivity of a reaction by comparing the activation energies of different possible pathways.

Table 4: Hypothetical Energy Profile for a Ring-Opening Reaction of the 3-Methylthietan-3-aminium Cation

Species Relative Energy (kcal/mol)
Reactant 0.0
Transition State 1 +25.5
Intermediate +5.2
Transition State 2 +15.8

Note: This data is illustrative and not based on actual experimental or computational results.

Applications of 3 Methylthietan 3 Amine Hydrochloride in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Building Block in Complex Molecular Architectures

Amines are widely recognized as crucial and versatile building blocks in organic chemistry, serving as key intermediates in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. The presence of a nitrogen atom allows for a wide range of chemical transformations. Specifically, 3-amino thietane (B1214591) derivatives are considered valuable candidates for drug discovery and development, underscoring their importance as foundational structures for more complex molecules. researchgate.net

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. researchgate.net Amines are fundamental starting materials or intermediates in the construction of a wide array of heterocyclic systems. Methodologies such as multicomponent reactions and intramolecular cyclizations often rely on the nucleophilicity of the amine group to form new rings. nih.govbeilstein-journals.org For instance, the "tert-amino effect" describes a type of intramolecular cyclization involving ortho-substituted N,N-dialkylanilines, demonstrating a pathway for forming new heterocyclic rings. nih.gov While 3-Methylthietan-3-amine (B1396139) hydrochloride possesses the necessary functional groups to participate in such transformations, specific examples of its application in the synthesis of new heterocyclic systems are not extensively detailed in the available literature.

Chiral amines are indispensable in asymmetric synthesis, where they can act as resolving agents, chiral auxiliaries, or foundational blocks for building complex chiral molecules. nih.gov The transfer of chirality from a known stereocenter to a new one is a fundamental strategy in creating enantiomerically pure compounds. thieme-connect.de Techniques such as asymmetric hydrogenation, often catalyzed by transition metals, represent a powerful method for producing chiral amines. nih.gov The α-tertiary amine motif, present in 3-Methylthietan-3-amine, is a common feature in natural alkaloids and presents significant synthetic challenges. However, there is a lack of specific research detailing the use of enantiomerically pure 3-Methylthietan-3-amine hydrochloride as a precursor for chirality transfer in asymmetric synthesis.

Development of Functional Derivatives and Analogs

The functionalization of a core molecular scaffold is a key strategy for developing new chemical entities with tailored properties. For 3-Methylthietan-3-amine, derivatization can occur at the nitrogen atom or by modification of the thietane ring itself.

The primary amine group of 3-Methylthietan-3-amine is a prime site for modification. Standard organic reactions can be employed to create a library of N-substituted derivatives. For example, reaction with acid chlorides would yield amides, while reductive amination with aldehydes or ketones could produce secondary or tertiary amines. youtube.com

Ring modification of the thietane structure is another avenue for creating analogs. The strained four-membered ring can potentially undergo ring-opening reactions when treated with various nucleophiles or under catalytic conditions, providing access to different classes of sulfur-containing compounds. mdpi.comresearchgate.net Such reactions could be catalyzed by acids or other agents that activate the ring. researchgate.net

The following table summarizes general synthetic strategies that could be applied for the derivatization of 3-Methylthietan-3-amine.

Modification Type Reaction Reactant Potential Product Class
N-SubstitutionAcylationAcid ChlorideN-Acyl-3-methylthietan-3-amine
N-SubstitutionReductive AminationAldehyde/KetoneN-Alkyl-3-methylthietan-3-amine
N-SubstitutionSulfonylationSulfonyl ChlorideN-Sulfonyl-3-methylthietan-3-amine
Ring ModificationRing-OpeningNucleophileLinear Amino Thiol Derivative

This table is illustrative of common amine reactions and does not represent specific, documented outcomes for this compound from the provided sources.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation. nih.gov A common strategy in designing peptidomimetics is the incorporation of non-natural amino acids. nih.gov The structure of 3-Methylthietan-3-amine, being an α-tertiary amino group attached to a cyclic scaffold, makes it a candidate for inclusion as an unnatural amino acid residue to introduce conformational constraints or novel side-chain interactions within a peptide backbone. nih.gov However, specific studies describing the successful incorporation of this compound into peptidomimetic or supramolecular structures have not been identified in the surveyed literature.

Advanced Intermediate in Fine Chemical Synthesis

The utility of a chemical compound as an advanced intermediate is determined by its ability to serve as a key precursor in the efficient synthesis of high-value products, such as pharmaceuticals or other fine chemicals. researchgate.net Given the interest in 3-amino thietane derivatives for drug discovery due to their potential pharmacological properties, this compound can be classified as a promising intermediate. researchgate.net Its structure is suitable for generating molecular diversity, making it a valuable tool for medicinal chemists exploring new therapeutic agents. While its potential is clear, specific large-scale manufacturing processes or detailed synthetic routes to commercial fine chemicals using this intermediate are not publicly detailed.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

The intended exploration of this compound was to focus on its roles in agrochemical research, specialized organic reagents, catalysis, and ligand design. However, a thorough search of scientific databases and chemical literature did not yield specific studies or detailed findings on this compound for the outlined subsections. General synthesis methods for thietanes and 3-amino thietanes are documented, providing a foundational understanding of this class of compounds, but specific data and research findings on the titled compound remain elusive.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the specified applications of this compound at this time. The absence of published research in these specific areas prevents a comprehensive discussion on its contributions to agrochemical development, its use in specialized reagents and materials, or its exploration in catalysis and as a chiral ligand precursor.

Further proprietary research may exist within commercial entities that utilize this compound; however, such information is not available in the public scientific discourse.

Conclusion and Future Research Directions

Synthesis of 3-Methylthietan-3-amine (B1396139) Hydrochloride: Current State and Challenges

The synthesis of 3-Methylthietan-3-amine hydrochloride is not widely documented in mainstream chemical literature, indicating it is a niche compound likely prepared on demand for specific research purposes. However, plausible synthetic routes can be constructed based on established methods for preparing 3,3-disubstituted thietanes. The primary challenges in synthesizing the thietane (B1214591) core involve managing the inherent ring strain of the four-membered heterocycle and avoiding side reactions like polymerization or elimination.

A common strategy for constructing the thietane ring is through intramolecular cyclization. One potential pathway to the target compound begins with a suitable precursor, such as 1,3-dihalo-2-methyl-2-propanamine, which could undergo cyclization with a sulfide (B99878) source like sodium sulfide. However, controlling the reaction to favor the strained four-membered ring over other products can be difficult.

A more versatile, multi-step approach would likely start from a more readily available precursor, such as epichlorohydrin (B41342). This method allows for the sequential introduction of the required functional groups.

Plausible Multi-Step Synthetic Route:

StepReactionDescriptionKey Challenges
1 Formation of Thietan-3-ol (B1346918)Reaction of epichlorohydrin with a sulfide source (e.g., NaSH or H₂S with a base) first opens the epoxide, followed by intramolecular nucleophilic substitution to form the thietane ring. nih.govbeilstein-journals.orgControlling regioselectivity of the initial ring-opening; preventing polymerization of the episulfide intermediate.
2 Oxidation to Thietan-3-one (B1315229)The secondary alcohol of thietan-3-ol is oxidized to the corresponding ketone, thietan-3-one, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.Over-oxidation or decomposition of the sensitive thietane ring under harsh oxidative conditions.
3 Methylation of Thietan-3-oneA Grignard reaction, where thietan-3-one is treated with methylmagnesium bromide (CH₃MgBr), introduces the methyl group at the C3 position, yielding 3-methylthietan-3-ol. acs.orgnih.govEnsuring complete reaction and managing the workup to avoid degradation of the product.
4 Conversion of Alcohol to AmineThe tertiary alcohol must be converted to an amine. This is a non-trivial step. A possible method is the Ritter reaction, using a nitrile in the presence of a strong acid, followed by hydrolysis. Alternatively, conversion to a leaving group, followed by substitution with an azide (B81097) (N₃⁻) and subsequent reduction (e.g., with H₂/Pd or LiAlH₄) would yield the primary amine.Tertiary alcohols are often resistant to substitution; strong acids required for reactions like the Ritter can cause ring-opening or decomposition.
5 Salt FormationThe resulting free base, 3-methylthietan-3-amine, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (HCl) to precipitate the hydrochloride salt.Ensuring the formation of a stable, non-hygroscopic salt and achieving high purity.

The primary hurdles remain the construction and manipulation of the strained thietane ring, which requires mild and highly selective reaction conditions to achieve reasonable yields.

Advances in Mechanistic Understanding and Structural Characterization

While specific, in-depth mechanistic studies and advanced structural characterization for this compound are not available in published literature, its properties can be inferred from the well-understood chemistry of thietanes and primary amines.

Mechanistic Insights: The key reaction mechanisms involved in its synthesis are fundamental to organic chemistry. The formation of the thietane ring from a halohydrin derivative proceeds via an intramolecular Williamson ether-like synthesis (SN2 reaction), where the sulfur anion acts as the nucleophile. The Grignard addition to the thietan-3-one intermediate follows the standard mechanism of nucleophilic attack on a carbonyl carbon.

Structural Characterization: The thietane ring is not planar but exists in a puckered conformation to relieve some of its inherent angular and torsional strain. The introduction of a methyl and an aminium group at the C3 position would influence this conformation. Detailed structural analysis using techniques like X-ray crystallography would be required to determine the precise bond angles, bond lengths, and solid-state conformation.

Spectroscopic methods are crucial for confirming the structure. The expected data would be consistent with the assigned structure.

Expected Spectroscopic Data:

TechniqueFeatureExpected Observation
¹H NMR Thietane Ring ProtonsTwo sets of signals for the CH₂ groups at C2 and C4, likely appearing as complex multiplets or distinct AB quartets due to their diastereotopicity.
Methyl ProtonsA singlet in the aliphatic region (approx. 1.2-1.6 ppm).
Amine Protons (-NH₃⁺)A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR Quaternary Carbon (C3)A signal for the carbon bearing the methyl and amine groups.
Methylene (B1212753) Carbons (C2, C4)Signals for the two equivalent CH₂ carbons of the thietane ring.
Methyl CarbonA signal in the high-field aliphatic region.
FT-IR N-H StretchingBroad absorption bands in the range of 2800-3100 cm⁻¹ characteristic of a primary ammonium (B1175870) salt (R-NH₃⁺).
C-H StretchingSignals around 2900-3000 cm⁻¹ for aliphatic C-H bonds.
C-S StretchingA weak absorption in the fingerprint region.

Emerging Applications and Unexplored Synthetic Potential

While no specific applications for this compound have been formally reported, its structure suggests significant potential, particularly in medicinal chemistry and as a synthetic building block.

Potential in Medicinal Chemistry: The thietane ring is increasingly recognized as a valuable structural motif in drug design. researchgate.net It can serve as a bioisostere for other common groups, such as gem-dimethyl, cyclobutyl, or phenyl rings. Its advantages include:

Improved Physicochemical Properties: The polar sulfur atom can enhance aqueous solubility and act as a hydrogen bond acceptor, properties that are often desirable in drug candidates.

Metabolic Stability: The strained ring can alter the metabolic profile of a molecule, potentially blocking sites of metabolism and increasing the drug's half-life.

Three-Dimensionality: The puckered, non-planar structure provides a defined three-dimensional vector for substituents, which can lead to improved binding affinity and selectivity for biological targets.

The 3-methyl-3-amino substitution pattern provides a scaffold that mimics a quaternary center, which can be useful for probing protein binding pockets.

Unexplored Synthetic Potential: As a bifunctional molecule, this compound is a versatile building block.

Amine Functionality: The primary amine can be readily derivatized through acylation, alkylation, or sulfonylation to build larger, more complex molecules.

Thietane Ring: The ring itself can undergo further reactions. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties and geometry of the molecule, providing access to a diverse range of derivatives. acs.orgnih.gov This oxidation has been shown to be a key feature in some biologically active molecules.

Future Perspectives in Thietane Chemistry and Amine Functionality

The study of small, strained heterocycles like thietanes is a rapidly evolving field. The future of thietane chemistry is tied to the development of more robust and scalable synthetic methodologies that can tolerate a wide range of functional groups. Overcoming the challenges associated with ring strain is key to unlocking the full potential of these motifs.

For this compound and related compounds, future research will likely focus on several key areas:

Development of Efficient Syntheses: Creating stereoselective syntheses of substituted thietanes remains a significant goal, as controlling the spatial orientation of substituents is critical for biological activity.

Exploration in Drug Discovery: Systematically incorporating this and similar thietane scaffolds into drug discovery programs to evaluate their impact on potency, selectivity, and pharmacokinetic properties.

Advanced Materials: The unique properties of the thietane ring could be exploited in materials science, for example, in the design of novel polymers or organocatalysts.

The combination of the thietane's unique conformational and electronic properties with the versatile chemical handle of the amine group makes this compound a promising, albeit understudied, compound poised for future exploration.

Q & A

Q. What are the recommended synthetic routes for 3-methylthietan-3-amine hydrochloride, and how can reaction efficiency be optimized?

The synthesis of structurally similar amines (e.g., substituted cyclohexenyl or arylcyclohexylamine hydrochlorides) often involves multi-step protocols, including reduction, amination, and acidification steps. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) has been optimized for related compounds to improve yield and scalability . Key parameters include temperature control during amination to prevent side reactions and the use of stoichiometric HCl for acidification to ensure product stability. Solvent selection (e.g., ethanol or ethyl acetate) also impacts crystallization efficiency .

Q. How should researchers characterize the structural integrity and purity of this compound?

Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the thietane ring and methylamine group.
  • HPLC (≥98% purity threshold) with UV detection at 210–254 nm, using a C18 column and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M-Cl]⁻).
  • Elemental analysis to validate stoichiometry (C, H, N, S, Cl) .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Aqueous solutions should be prepared fresh due to hydrolysis risks, particularly at neutral or alkaline pH. Stability studies for similar hydrochlorides show ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during the synthesis of this compound?

Discrepancies in reaction rates or yields may arise from:

  • Impurity interference : Trace metals or residual solvents (e.g., DMF) can catalyze side reactions. Pre-purify starting materials via recrystallization or column chromatography .
  • pH sensitivity : Amination steps require strict pH control (pH 8–9). Use buffered systems (e.g., ammonium acetate) to stabilize intermediates .
  • Thermodynamic vs. kinetic control : For ring-closure reactions (thietane formation), lower temperatures favor kinetic products, while higher temperatures may shift equilibria .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

  • LC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM). For example, detect residual dimethylamine (common in amination) with a limit of quantification (LOQ) of 0.01% .
  • X-ray crystallography : Resolve structural ambiguities (e.g., stereochemistry) by analyzing single crystals grown via slow evaporation in ethanol/water .
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity and decomposition thresholds (e.g., >150°C for hydrochloride salts) .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize transition states for ring-opening reactions (e.g., nucleophilic attack on the thietane sulfur) using B3LYP/6-31G(d) basis sets.
  • Molecular dynamics (MD) : Simulate solubility profiles in polar aprotic solvents (e.g., DMSO) to guide solvent selection .
  • Docking studies : Predict binding affinities for biological targets (e.g., ion channels) by modeling interactions with the protonated amine group .

Methodological Considerations for Experimental Design

Q. How should researchers design dose-response studies for this compound in pharmacological assays?

  • In vitro : Use a logarithmic concentration range (1 nM–100 µM) in buffer systems (e.g., PBS pH 7.4) to assess receptor binding or enzyme inhibition. Include controls with structurally related amines (e.g., fluoxetine hydrochloride) to validate specificity .
  • In vivo : Adjust doses based on pharmacokinetic data (e.g., bioavailability ~40–60% for similar hydrochlorides) and monitor metabolites via LC-MS .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) during acidification to ensure consistent HCl stoichiometry .
  • Design of experiments (DoE) : Optimize critical parameters (e.g., reaction time, temperature) using factorial designs to identify robust operating ranges .

Data Contradiction and Reproducibility Analysis

Q. How can researchers address discrepancies in reported biological activities of this compound?

  • Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values in HEK293 cells vs. primary neurons) .
  • Batch re-analysis : Verify compound identity and purity across studies via orthogonal methods (e.g., NMR + HRMS) .
  • Consider enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) can resolve racemic mixtures that may confound activity data .

Application-Specific Methodologies

Q. What protocols are recommended for formulating this compound in drug delivery systems?

  • Lipid nanoparticles : Use a 2:1 ratio of DSPC:cholesterol with 10% w/w drug loading, characterized by dynamic light scattering (DLS) for size (100–200 nm) and zeta potential (>+30 mV) .
  • Cocrystals : Screen with coformers (e.g., succinic acid) via solvent-assisted grinding to enhance solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.